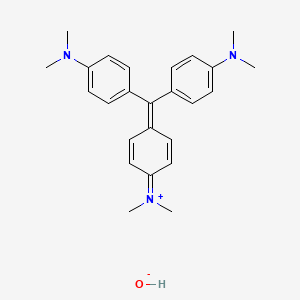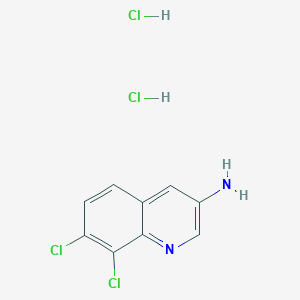![molecular formula C9H13Cl2N3 B13734242 2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride CAS No. 13514-26-6](/img/structure/B13734242.png)
2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is a chemical compound with a complex structure that includes a chlorinated ethanimidamide group and a methyl-substituted pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride typically involves the reaction of 2-chloroethanimidamide with 6-methylpyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Uniqueness
2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
13514-26-6 |
|---|---|
Formule moléculaire |
C9H13Cl2N3 |
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride |
InChI |
InChI=1S/C9H12ClN3.ClH/c1-7-3-2-4-8(13-7)6-12-9(11)5-10;/h2-4H,5-6H2,1H3,(H2,11,12);1H |
Clé InChI |
UCBGQRVGCIYZNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CN=C(CCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


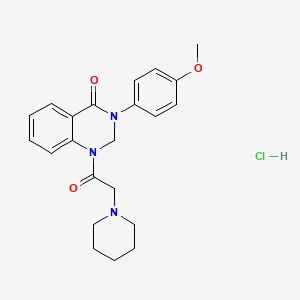
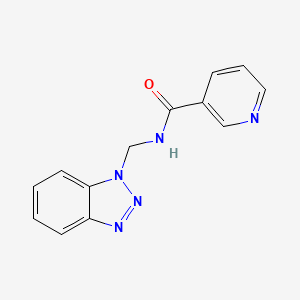

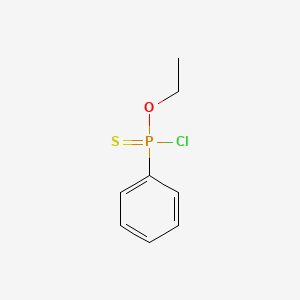
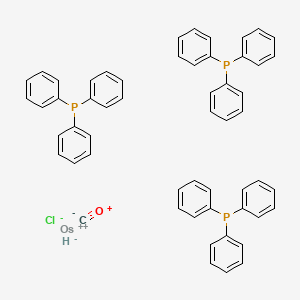
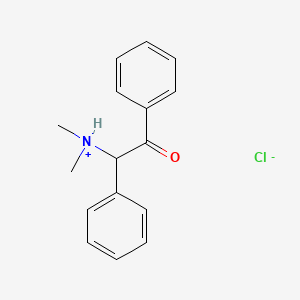
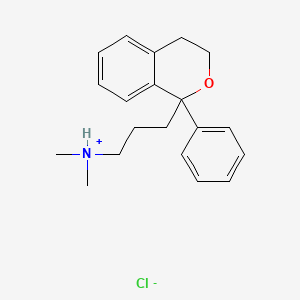
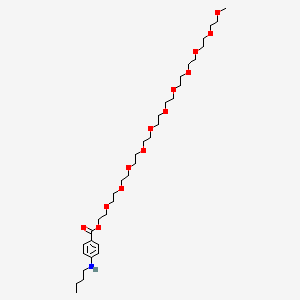

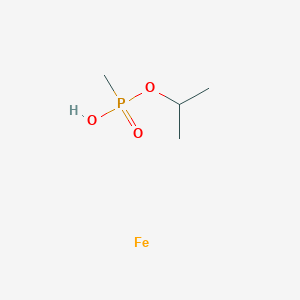

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)
